molecular formula C12H13N3O2S B1596826 (Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide CAS No. 306935-19-3

(Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide

Cat. No. B1596826
M. Wt: 263.32 g/mol
InChI Key: QHRPKGPTUYZTBY-UHFFFAOYSA-N
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Description



  • (Z)-N’-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide is a heterocyclic compound containing both sulfur and nitrogen. It has a pale yellow liquid form with a pyridine-like odor. The molecular formula is C₉H₉N₂O₂S .





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of specific precursors under controlled conditions. Unfortunately, I do not have access to specific synthetic procedures for this compound.





  • Molecular Structure Analysis



    • The thiazole ring in this compound is a 5-membered heterocyclic ring containing both sulfur and nitrogen atoms.

    • Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity.

    • The calculated pi-electron density marks C5 as the primary site for electrophilic substitution and C2-H as susceptible to deprotonation.





  • Chemical Reactions Analysis



    • The specific chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. Unfortunately, I do not have access to specific reaction data for this compound.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Pale yellow liquid

      • Boiling point: 116–118°C

      • Specific gravity: 1.2



    • Chemical Properties :

      • Soluble in alcohol and ether

      • Slightly soluble in water

      • Odor similar to pyridine






  • Scientific Research Applications

    • Pharmaceutical and Biological Activities

      • Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .
      • They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
      • The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
      • Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
    • Industrial Applications

      • Thiazoles have utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
    • Anticancer Drug Molecules

      • Thiazoles are found in many potent biologically active compounds, such as tiazofurin, an antineoplastic drug .
    • Agrochemicals and Industrial Applications

      • Thiazoles have been used in different fields such as agrochemicals and industrial applications .
      • They are used in the synthesis of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
    • Neuroprotective and Anticonvulsant Activities

      • Thiazole derivatives have been found to exhibit neuroprotective and anticonvulsant activities .
      • They have been used in the design and development of different drug molecules with lesser side effects .
    • ALK5 Inhibitor

      • Some thiazole derivatives have shown good enzyme inhibitory activity .
      • For example, one compound exhibited good inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level .
    • Antimicrobial and Antifungal Activities

      • Some thiazole derivatives have shown effective antimicrobial and antifungal activities .
      • For instance, sulfazole is a short-acting sulfa drug that has antimicrobial properties .
      • Abafungin is another example of a thiazole derivative that has antifungal properties .
    • Antiviral Activities

      • Thiazole derivatives have also been used in antiretroviral drugs .
      • Ritonavir, an HIV/AIDS drug, is one such example .
    • Anti-Inflammatory Activities

      • Thiazole derivatives have been used in anti-inflammatory drugs .
      • Meloxicam is an example of an anti-inflammatory drug that contains a thiazole moiety .
    • Antidepressant Activities

      • Thiazole derivatives have been used in the development of antidepressant drugs .
      • Pramipexole is an example of an antidepressant drug that contains a thiazole moiety .
    • Antiulcer Activities

      • Thiazole derivatives have been used in the development of antiulcer agents .
      • Nizatidine is an example of an antiulcer agent that contains a thiazole moiety .
    • Antioxidant Activities

      • Thiazole derivatives have been found to have antioxidant properties .

    Safety And Hazards



    • Unfortunately, I do not have specific safety data for this compound. It is essential to consult reliable sources or relevant literature for safety information.




  • Future Directions



    • Further research could explore its potential applications in drug development, considering its structural features and potential biological activities.




    properties

    IUPAC Name

    N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H13N3O2S/c1-8-14-10(7-18-8)6-17-11-4-2-9(3-5-11)12(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QHRPKGPTUYZTBY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC(=CS1)COC2=CC=C(C=C2)C(=NO)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=NC(=CS1)COC2=CC=C(C=C2)/C(=N/O)/N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13N3O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    263.32 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide

    CAS RN

    306935-19-3
    Record name N-Hydroxy-4-[(2-methyl-4-thiazolyl)methoxy]benzenecarboximidamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=306935-19-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    (Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide

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